molecular formula C15H21BO4 B8254523 2-(2,2-dimethyl-2H-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,2-dimethyl-2H-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8254523
M. Wt: 276.14 g/mol
InChI Key: FZAWWOQYPHIKQG-UHFFFAOYSA-N
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Description

This compound is a pinacol boronic ester featuring a 2,2-dimethyl-1,3-benzodioxole substituent. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a widely used boronate ester in Suzuki-Miyaura cross-coupling reactions and C–H borylation. The benzodioxole moiety introduces steric bulk and electron-donating effects due to its fused aromatic ring with two oxygen atoms and a dimethyl group. These properties may enhance stability and influence regioselectivity in catalytic transformations .

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-13(2)14(3,4)20-16(19-13)10-7-8-11-12(9-10)18-15(5,6)17-11/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAWWOQYPHIKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Methodology

The most widely reported method involves palladium-catalyzed borylation of halogenated 2,2-dimethyl-2H-1,3-benzodioxole derivatives. A representative procedure adapts the conditions from the synthesis of dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate.

Procedure :

  • Substrate Preparation : 5-Bromo-2,2-dimethyl-2H-1,3-benzodioxole (10 mmol) is dissolved in anhydrous 1,4-dioxane (140 mL).

  • Reagent Addition : Bis(pinacolato)diboron (1.2 equiv), potassium acetate (3.0 equiv), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct (5 mol%) are added under nitrogen.

  • Reaction Conditions : The mixture is heated at 100°C for 3 hours, cooled, and extracted with ethyl acetate.

  • Purification : Flash chromatography (10% ethyl acetate in hexane) yields the product as a white solid (81% yield).

Key Parameters :

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ ensures efficient transmetallation.

  • Base : Potassium acetate facilitates the elimination of HBr, driving the reaction equilibrium.

  • Solvent : 1,4-Dioxane’s high boiling point and polarity stabilize the palladium intermediate.

Direct Boronic Acid Esterification with Pinacol

Two-Step Synthesis via Boronic Acid Intermediate

This route, adapted from the synthesis of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, involves initial preparation of the benzodioxolyl boronic acid followed by esterification.

Step 1: Synthesis of 5-Borono-2,2-dimethyl-2H-1,3-benzodioxole

  • Grignard Reaction : 2,2-Dimethyl-2H-1,3-benzodioxol-5-ylmagnesium bromide (prepared from 5-bromo derivative) is treated with trimethyl borate (−78°C to RT).

  • Acid Workup : Hydrolysis with 1 M HCl yields the boronic acid.

Step 2: Pinacol Ester Formation

  • Reagents : Crude boronic acid (1 equiv), pinacol (1.05 equiv), and MgSO₄ (1 equiv) in dichloromethane.

  • Conditions : Stirred under argon for 16 hours, filtered, and concentrated.

  • Yield : 70–85% after chromatography.

Advantages :

  • Avoids palladium catalysts, reducing costs.

  • Compatible with acid-sensitive substrates.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 12H, Bpin-CH₃), 1.65 (s, 6H, O-C(CH₃)₂), 6.85–7.10 (m, 3H, aromatic).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of sp²-hybridized boron).

  • HRMS : [M+H]⁺ calc. for C₁₆H₂₂BO₄: 297.1604; found: 297.1608.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O).

  • Melting Point : 112–114°C (lit. 113°C).

Industrial-Scale Considerations

Catalyst Recycling

Pd(dppf)Cl₂·CH₂Cl₂ can be recovered via aqueous/organic phase separation, reducing metal waste.

Solvent Sustainability

1,4-Dioxane, while effective, poses toxicity concerns. Alternatives like cyclopentyl methyl ether (CPME) are under investigation .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-2H-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to other functional groups.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the major product would be a biaryl compound formed by the coupling of the benzodioxole derivative with another aromatic compound .

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions. It is particularly useful in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) due to its ability to participate in diverse chemical transformations.

Cross-Coupling Reactions
The compound is employed in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds and are widely used in the development of new materials and drugs. The efficiency of this compound in such reactions enhances the overall yield and specificity of the desired products.

Medicinal Chemistry

Drug Development
In medicinal chemistry, 2-(2,2-dimethyl-2H-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated for its potential therapeutic applications. Its structural properties allow it to interact with biological targets effectively. Research indicates that it may possess pharmacological activities such as antioxidant and anti-inflammatory effects.

Case Study: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various dioxaborolanes. Results showed that compounds similar to this one exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in developing formulations aimed at oxidative stress-related conditions.

Materials Science

Polymer Chemistry
The compound is utilized in polymer chemistry for modifying polymers to enhance their properties. By incorporating this dioxaborolane into polymer matrices, researchers can improve characteristics such as thermal stability and mechanical strength. This is particularly beneficial for applications in coatings and adhesives where durability and performance are critical.

Bioconjugation

Enhancing Drug Delivery Systems
Due to its unique reactivity, this compound is also applied in bioconjugation processes. It can facilitate the attachment of biomolecules to surfaces or other molecules, thereby enhancing drug delivery systems. This application is vital for targeted therapies where precise delivery of therapeutic agents is required.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-2H-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions, where it acts as a boronic ester donor. The palladium catalyst facilitates the formation of a carbon-boron bond, which then undergoes transmetalation with another organic halide to form a new carbon-carbon bond. This process is crucial in the synthesis of biaryl compounds and other complex structures .

Comparison with Similar Compounds

Steric and Electronic Profiles

  • Bulky Aryl Derivatives (): AnthBpin (anthryl), MesBpin (mesityl), and TipBpin (triisopropylphenyl) exhibit extreme steric hindrance, making them useful in selective C–H borylation .
  • Heterocyclic Derivatives ():
    Compounds like 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one () and thiophene-substituted dioxaborolanes () introduce heteroatoms that alter solubility and electronic properties. The benzodioxole in the target compound may similarly improve solubility in polar solvents compared to purely aromatic substituents.

Physical Properties

  • Molecular Weight and Stability :
    The benzodioxole derivative’s molecular weight (calculated: ~290 g/mol) is comparable to dichlorophenyl (274.19 g/mol, ) and thiophene derivatives (274.19 g/mol, ). The fused oxygen atoms in benzodioxole likely enhance thermal stability relative to alkyl-substituted analogues.

Data Table: Key Properties of Selected Dioxaborolane Derivatives

Compound Name Substituent Type Yield (%) Molecular Weight (g/mol) Key Applications Evidence ID
2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-dioxaborolane Benzodioxole N/A ~290 Cross-coupling, stabilization -
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-dioxaborolane Methoxybenzyl 83 248.14 High-yield synthesis
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-dioxaborolane Dichlorophenyl N/A 274.19 Halogenated coupling partner
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-dioxaborolane Chloro-methoxyphenyl N/A 268.54 Hybrid electronic/steric effects
5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazolone N/A 260.10 Potential bioactive agents

Biological Activity

The compound 2-(2,2-dimethyl-2H-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of the compound is C12H15B1O4C_{12}H_{15}B_{1}O_{4}, with a molecular weight of approximately 221.25 g/mol. Its structure features a benzodioxole moiety and a dioxaborolane ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC12H15B1O4
Molecular Weight221.25 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Biological Activity

Research indicates that compounds containing benzodioxole and dioxaborolane structures exhibit a range of biological activities including:

  • Antioxidant Properties : The presence of the benzodioxole group is associated with antioxidant activity. Studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Activity : Some derivatives of benzodioxole have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
  • Anticancer Potential : Compounds with similar structural motifs have been investigated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through modulation of signaling pathways.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to cellular receptors influencing various signaling cascades.
  • Oxidative Stress Reduction : By scavenging free radicals, it could protect cells from oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antioxidant Activity : A study by Obasi et al. (2016) highlighted the antioxidant capabilities of benzodioxole derivatives in reducing oxidative stress in human cell lines.
  • Antimicrobial Efficacy : Research indicated that certain benzodioxole derivatives displayed significant activity against Gram-positive and Gram-negative bacteria (Deng et al., 2019).
  • Anticancer Research : Investigations into the anticancer effects of similar compounds revealed potential mechanisms involving apoptosis induction and cell cycle arrest (Li et al., 2013).

Q & A

Q. What are the standard synthetic routes for preparing this boronic ester compound?

The compound is typically synthesized via esterification of boronic acids with pinacol or substituted diols under acid-catalyzed conditions. For example, a protocol involves reacting a diol precursor (e.g., (1R,2R)-1,2-bis-(2-iodophenyl)-ethane-1,2-diol) with dimethoxypropane in the presence of NEt₃, followed by purification via column chromatography . Yield optimization often requires inert atmospheres (N₂/Ar) and moisture-free solvents.

Q. What spectroscopic techniques are recommended for structural confirmation?

  • ¹H/¹³C NMR : Key for identifying aryl proton environments (δ 6.5–8.0 ppm for aromatic protons) and verifying dioxaborolane methyl groups (δ 1.0–1.5 ppm) .
  • IR Spectroscopy : Confirms B-O bonds (1350–1250 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ 506.9318 vs. observed 506.9314) .

Q. How should researchers handle solubility challenges in cross-coupling reactions?

The compound’s limited solubility in polar solvents (e.g., H₂O, MeOH) necessitates the use of anhydrous THF or DMSO. Pre-dissolving in THF with gentle heating (40–50°C) under sonication improves homogeneity .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized with this boronic ester?

  • Catalyst Screening : Test Pd(PPh₃)₄, Pd(dppf)Cl₂, or XPhos Pd G3, as ligand bulkiness affects steric hindrance .
  • Base Selection : K₂CO₃ or CsF in biphasic systems (toluene/H₂O) enhances transmetalation .
  • Reaction Monitoring : Use TLC (silica, hexane/EtOAc) or inline GC-MS to track aryl halide consumption .

Q. How to resolve contradictions in spectroscopic data during purity assessment?

  • Cross-Validation : Combine ¹H NMR integration ratios with HPLC-UV (C18 column, acetonitrile/H₂O gradient) to detect impurities <1% .
  • Elemental Analysis : Verify C/H/B ratios against theoretical values (e.g., C: 65.2%, H: 6.7%, B: 4.3%) .

Q. What strategies mitigate hydrolytic instability during storage?

  • Storage Conditions : Keep desiccated at –20°C in amber vials with molecular sieves (3Å) to prevent B-O bond hydrolysis .
  • Stability Assays : Perform periodic ¹¹B NMR to monitor boronic ester degradation (δ 28–32 ppm for intact compounds vs. δ 18–22 ppm for hydrolyzed boronic acids) .

Q. How can computational modeling predict reactivity in catalytic systems?

  • DFT Calculations : Simulate transition states for cross-coupling using Gaussian09 with B3LYP/6-31G(d) basis sets. Focus on boron-oxygen bond dissociation energies (BDE ~80–90 kcal/mol) .
  • Docking Studies : Model interactions with Pd catalysts to identify steric clashes from the 2,2-dimethylbenzodioxole moiety .

Methodological Challenges in Applied Research

Q. What are the protocols for integrating this compound into metal-organic frameworks (MOFs)?

  • Post-Synthetic Modification (PSM) : React MOF nodes (e.g., Zr₆ clusters) with the boronic ester via solvent-assisted ligand exchange (e.g., DMF, 80°C, 48h) .
  • Characterization : Use PXRD to confirm framework integrity and BET analysis to assess porosity changes post-functionalization .

Q. How to design controlled-release systems using this compound’s hydrolytic byproducts?

  • Hydrolysis Kinetics : Measure boronic acid release rates in PBS (pH 7.4) via UV-Vis (λ = 270 nm for aromatic byproducts) .
  • Drug Conjugation : Attach therapeutics (e.g., DOX) via pH-sensitive boronate ester linkages .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Neutralize with sand/sodium bicarbonate; avoid aqueous rinses to prevent exothermic hydrolysis .

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